![molecular formula C23H18N4O2S B2386072 4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941878-39-3](/img/structure/B2386072.png)
4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials available and the desired route of synthesis. One possible method could involve the reaction of a benzothiazole derivative with an appropriate pyridine derivative in the presence of a suitable catalyst .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and aromatic rings. The benzothiazole and pyridine rings would likely contribute to the overall stability of the molecule through resonance, while the ethoxy and cyano groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the cyano group could be hydrolyzed to form a carboxylic acid, or it could undergo addition reactions with nucleophiles. The ethoxy group could potentially be cleaved under acidic or basic conditions .Applications De Recherche Scientifique
Synthesis and Biological Activities
- The compound has been used in the synthesis of Co(II) complexes, which have shown potential in fluorescence studies and in vitro cytotoxicity against human breast cancer cells (Vellaiswamy & Ramaswamy, 2017).
- Research involving the synthesis of novel antimicrobial dyes and their precursors based on systems including this compound has been conducted. These studies have revealed significant antimicrobial activity against various organisms (Shams et al., 2011).
Medicinal Chemistry
- It's a key component in the synthesis of inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2), showing effectiveness in human lung and colon carcinoma models (Borzilleri et al., 2006).
- The compound has been used to design and synthesize analogues as inhibitors for Mycobacterium tuberculosis, showing promise in antituberculosis activity (Jeankumar et al., 2013).
Cytotoxicity and Antimicrobial Properties
- Benzothiazole derivatives, including this compound, have been evaluated for cytotoxic and antimicrobial activities, showing significant results against cancer cell lines and microbial growth (Nam et al., 2010).
Heterocyclic Chemistry and Insecticidal Properties
- The compound has been utilized in the synthesis of various heterocycles, with applications in insecticidal assessments against Spodoptera littoralis (Fadda et al., 2017).
Synthetic Applications in Antibiotics and Antitumor Agents
- In the field of antibiotics, the compound has been used in the synthesis of complex structures for macrocyclic antibiotics like GE 2270 A (Okumura et al., 1998).
- It has also been involved in the synthesis and evaluation of polyfunctionally substituted heterocyclic compounds for antitumor activities (Shams et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-2-29-19-10-11-20-21(13-19)30-23(26-20)27(15-18-5-3-4-12-25-18)22(28)17-8-6-16(14-24)7-9-17/h3-13H,2,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCPFQDUUNJYDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2385989.png)
![Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385990.png)

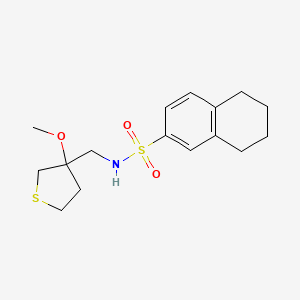
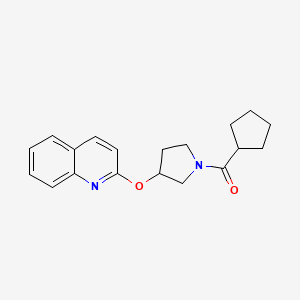

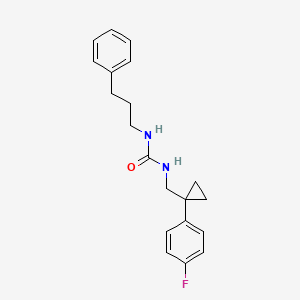
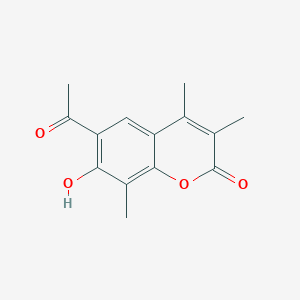


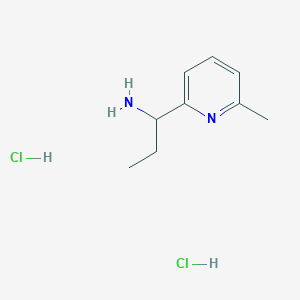
![4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2386003.png)

